1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
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Overview
Description
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a chemical compound with the molecular formula C13H18BN3O2 It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains a boronate ester group
Preparation Methods
The synthesis of 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-indazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step involves the borylation of the indazole ring. This is achieved by reacting 1H-indazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, and at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or sodium perborate.
Suzuki Coupling: The compound can participate in Suzuki coupling reactions, where the boronate ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is widely used in organic synthesis to construct complex molecules.
Substitution: The indazole ring can undergo electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced into the aromatic ring.
Scientific Research Applications
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its boronate ester group makes it a valuable intermediate in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities. Derivatives of indazole have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of indazole derivatives, including their use as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action.
Comparison with Similar Compounds
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine can be compared with other boronate ester-containing compounds and indazole derivatives:
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole: This compound is similar in structure but contains a benzo[d]imidazole ring instead of an indazole ring. It shares similar reactivity and applications in cross-coupling reactions.
1H-indazole-3-boronic acid: This compound lacks the methyl and dioxaborolan groups but retains the indazole core. It is used in similar applications, particularly in Suzuki coupling reactions.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This is a simpler boronate ester that serves as a precursor in the synthesis of more complex boronate esters like this compound.
Properties
CAS No. |
1187968-53-1 |
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Molecular Formula |
C14H20BN3O2 |
Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine |
InChI |
InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18(5)17-12(10)16/h6-8H,1-5H3,(H2,16,17) |
InChI Key |
NPYXIOBDWVFSSF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)N |
Purity |
95 |
Origin of Product |
United States |
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